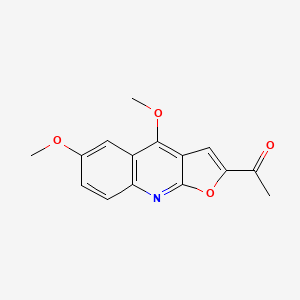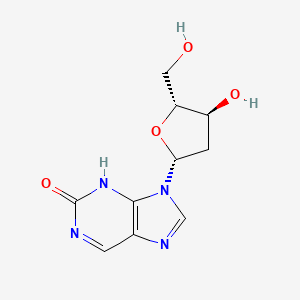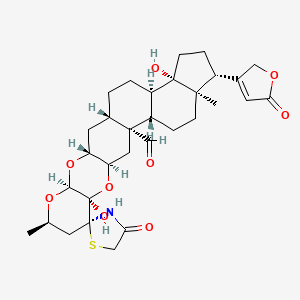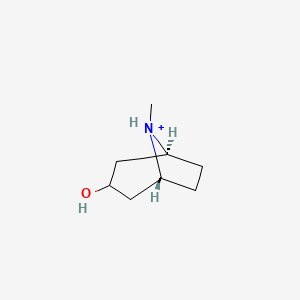
Dictyoquinazol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dictyoquinazol b belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Neuroprotective Potential
Dictyoquinazol B has been identified as a promising neuroprotective agent. Research on various Dictyoquinazol analogues, including this compound, indicates their potential in treating neurodegenerative diseases such as stroke. These compounds have demonstrated superior neuroprotective activity in cell-based models of stroke compared to the natural product, dictyoquinazol A, suggesting their effectiveness in mitigating stroke-induced damage in the brain (Lizarme et al., 2016).
Synthesis for Stroke Treatment Research
Efforts have been made to synthesize Dictyoquinazol A and its analogues efficiently. The significance of this synthesis lies in its application for developing novel treatments for stroke. The structural analogues of Dictyoquinazol A, including this compound, have been prepared to facilitate future studies on their structure-activity relationship, potentially leading to new pharmaceutical treatments for stroke (Wangsahardja et al., 2016).
Source and Neuroprotective Action
This compound was initially isolated from the mushroom Dictyophora indusiata. Its structure is classified as a unique quinazoline compound, rare in nature. The neuroprotective effects of this compound were observed in dose-dependent manners against glutamate- and NMDA-induced excitotoxicities in primary cultured mouse cortical neurons, highlighting its potential as a neuroprotective compound (Lee et al., 2002).
Total Synthesis for Neuroprotection
The total synthesis of Dictyoquinazol A, B, and C has been achieved, starting from specific precursors. This synthesis process is crucial for understanding the neuroprotective properties of these compounds and exploring their potential therapeutic applications (Oh & Song, 2007).
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-2,4-dihydroquinazoline-1-carbaldehyde |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-3-5-17-13(7-15)9-19(11-20(17)12-22)18-6-4-16(24-2)8-14(18)10-21/h3-8,12,21H,9-11H2,1-2H3 |
InChI Key |
ZPMNGXXERQAMJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CN(C2)C3=C(C=C(C=C3)OC)CO)C=O |
synonyms |
dictyoquinazol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![beta-D-GalpNAc-(1->4)-[alpha-Neup5Ac-(2->8)-alpha-Neup5Ac-(2->3)]-beta-D-Galp-(1->4)-beta-D-Glcp-(1<->1')-Cer(d18:1/18:0)](/img/structure/B1250363.png)









![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)

